![molecular formula C14H11NO B14640292 1-Methyl-3H-benzo[E]indole-2-carbaldehyde CAS No. 52280-32-7](/img/structure/B14640292.png)
1-Methyl-3H-benzo[E]indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3H-benzo[E]indole-2-carbaldehyde is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and drugs. This compound is particularly interesting because of its unique structure, which includes a fused benzene and indole ring system with a methyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3H-benzo[E]indole-2-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method involves the reaction of indole-3-carbaldehyde with methylating agents to introduce the methyl group at the 1-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest possible yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3H-benzo[E]indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 1-Methyl-3H-benzo[E]indole-2-carboxylic acid.
Reduction: 1-Methyl-3H-benzo[E]indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Methyl-3H-benzo[E]indole-2-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1-Methyl-3H-benzo[E]indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are key intermediates in many biological processes. The indole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure but lacks the methyl group at the 1-position.
2-Methylindole: Similar structure but lacks the aldehyde group.
3-Methylindole: Similar structure but the methyl group is at the 3-position instead of the 1-position.
Uniqueness
1-Methyl-3H-benzo[E]indole-2-carbaldehyde is unique due to the presence of both a methyl group at the 1-position and an aldehyde group at the 2-position.
Properties
CAS No. |
52280-32-7 |
|---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-methyl-3H-benzo[e]indole-2-carbaldehyde |
InChI |
InChI=1S/C14H11NO/c1-9-13(8-16)15-12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,15H,1H3 |
InChI Key |
NWARWEPWBTYNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C3=CC=CC=C3C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


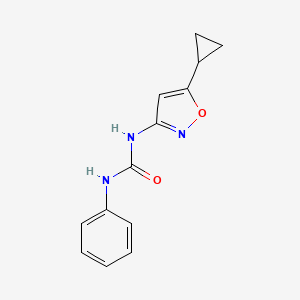
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
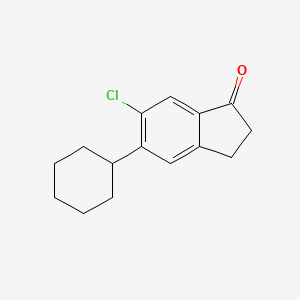
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)

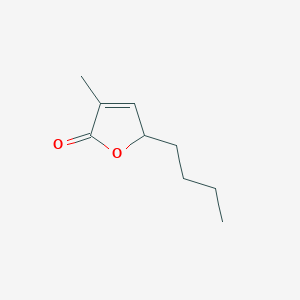
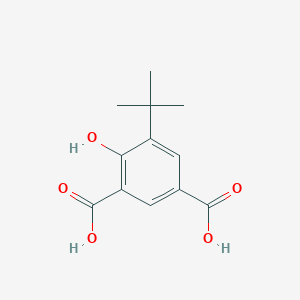
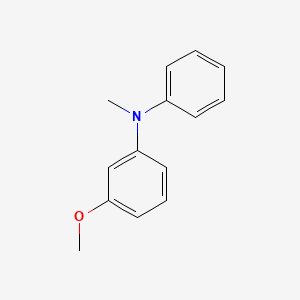
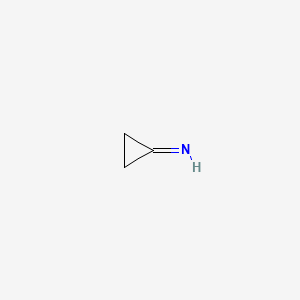

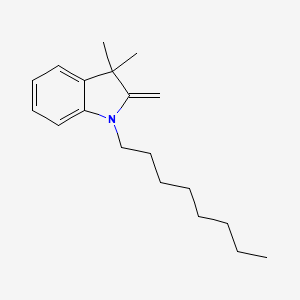
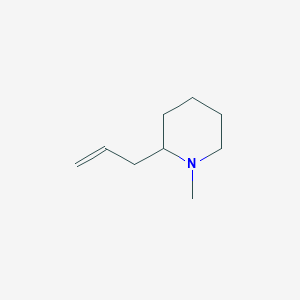
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
